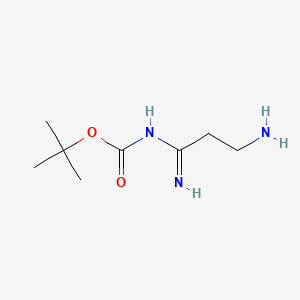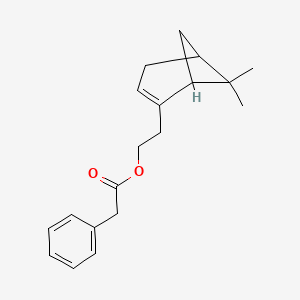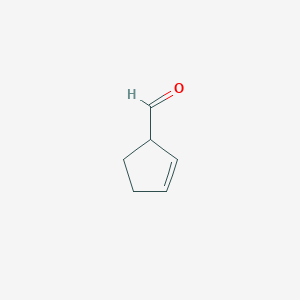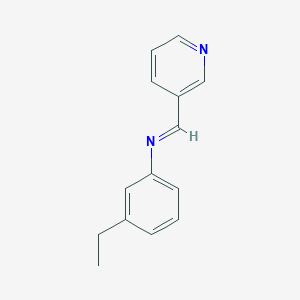
Aluminum molybdate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum molybdate is a chemical compound with the formula Al₂(MoO₄)₃. It is known for its unique properties and numerous applications in various scientific and industrial fields. This compound is part of the broader group of molybdates, which are anions of molybdenum. This compound typically appears as a grey, metallic solid or powder and is slightly soluble in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aluminum molybdate is typically synthesized via a solid-state reaction. This involves heating aluminum oxide (Al₂O₃) and molybdenum trioxide (MoO₃) at high temperatures. The reaction conditions usually require temperatures around 705°C (1,301°F) .
Industrial Production Methods: Large-scale production of this compound can be achieved through sol-gel synthesis. This method involves the hydrolysis and condensation of metal alkoxides, leading to the formation of a gel that is then dried and calcined to produce the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Aluminum molybdate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Involves the reaction with oxygen or other oxidizing agents.
Reduction: Typically involves reducing agents like hydrogen or carbon monoxide.
Substitution: Can occur with other metal ions in solution, leading to the formation of different molybdate compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state molybdenum compounds, while reduction reactions may yield lower oxidation state products .
Wissenschaftliche Forschungsanwendungen
Aluminum molybdate has a wide range of applications in scientific research and industry:
Chemistry: Used as a catalyst in various chemical reactions due to its catalytic activity.
Biology: Investigated for its potential use in biological systems, although specific applications are still under research.
Wirkmechanismus
The mechanism by which aluminum molybdate exerts its effects is primarily through its catalytic properties. It acts as a catalyst by providing a surface for reactions to occur, thereby lowering the activation energy required for the reactions. In corrosion inhibition, this compound forms a protective film on the surface of aluminum, preventing further oxidation and corrosion .
Vergleich Mit ähnlichen Verbindungen
- Iron molybdate (Fe₂(MoO₄)₃)
- Chromium molybdate (Cr₂(MoO₄)₃)
- Scandium tungstate (Sc₂(WO₄)₃)
Comparison: Aluminum molybdate is unique due to its low thermal expansion coefficient near room temperature, making it highly suitable for applications requiring thermal stability. Compared to iron and chromium molybdates, this compound has a different crystal structure and thermal properties .
Eigenschaften
Molekularformel |
Al2Mo3O12 |
|---|---|
Molekulargewicht |
533.8 g/mol |
IUPAC-Name |
dialuminum;dioxido(dioxo)molybdenum |
InChI |
InChI=1S/2Al.3Mo.12O/q2*+3;;;;;;;;;;6*-1 |
InChI-Schlüssel |
NKSYNYABFPVRNP-UHFFFAOYSA-N |
Kanonische SMILES |
[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[Al+3].[Al+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[g]chrysene-9-carboxaldehyde](/img/structure/B13833459.png)

![3-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide](/img/structure/B13833469.png)
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B13833472.png)






![(3R,4aS,7R,8R,8aS)-4'-hydroxy-3,4,4,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one](/img/structure/B13833511.png)



